molecular formula C24H17FN4O B2487903 N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide CAS No. 932290-05-6

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide

Cat. No.: B2487903
CAS No.: 932290-05-6
M. Wt: 396.425
InChI Key: FVLKYWQDVDHTTG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide is unique due to its specific structural features, such as the presence of both fluorophenyl and pyrazoloquinoline moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O/c25-19-11-5-7-13-21(19)27-22(30)15-29-24-17-10-4-6-12-20(17)26-14-18(24)23(28-29)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLKYWQDVDHTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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